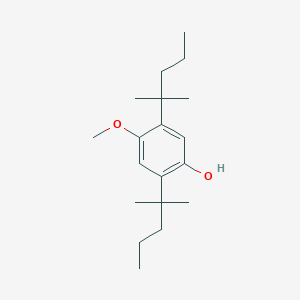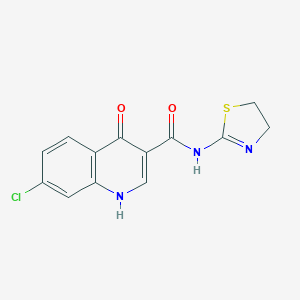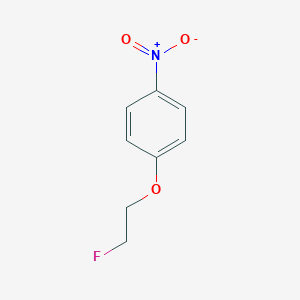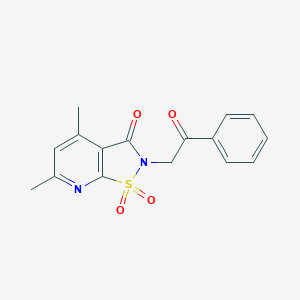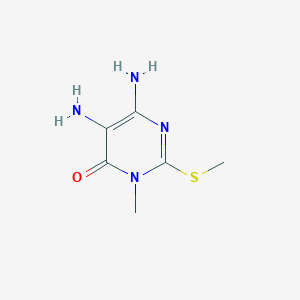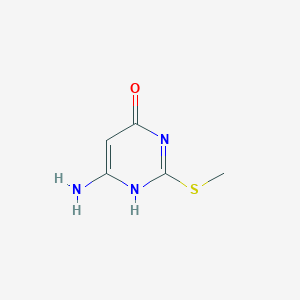
Methyl 3-(thiophen-2-yl)propanoate
Vue d'ensemble
Description
“Methyl 3-(thiophen-2-yl)propanoate” is a chemical compound that is structurally related to dehydromatricaria ester . It has been isolated from the root essential oil of Artemisia absinthium L .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(thiophen-2-yl)propanoate” is represented by the molecular formula C8H10O2S . It is related to other compounds such as “Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate” and “Methyl 3-amino-3-(thiophen-2-yl)propanoate” which have similar structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(thiophen-2-yl)propanoate” include a molecular weight of 184.21 g/mol . It has a topological polar surface area of 71.6 Ų .
Applications De Recherche Scientifique
Pharmaceutical Synthesis: Production of Duloxetine
Methyl 3-(thiophen-2-yl)propanoate: is used in the synthesis of Duloxetine , an antidepressant medication. The compound serves as a precursor in the bioreduction process to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide , which is an intermediate in the production of Duloxetine . This process is significant due to its high enantioselectivity, achieving an enantiomeric excess of over 99.5%, which is crucial for the pharmaceutical activity of Duloxetine .
Enantioselective Catalysis
The compound is involved in enantioselective catalysis, where it undergoes bioreduction to form chiral intermediates with high enantiomeric purity. This is particularly important in the development of drugs where the chirality of molecules can determine the efficacy and safety of the medication .
Material Science: Organic Semiconductor Development
Thiophene derivatives, including Methyl 3-(thiophen-2-yl)propanoate , are integral in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in the development of flexible electronic devices .
Biological Activity: Pharmacological Properties
Compounds containing the thiophene moiety exhibit a range of pharmacological properties. They have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities. This makes them valuable in the search for new therapeutic agents .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitorsMethyl 3-(thiophen-2-yl)propanoate can be part of formulations that protect metals from corrosion, which is essential for extending the life of metal components in various industries .
Organic Synthesis: Heterocyclization
The compound is used in heterocyclization reactions to synthesize new thiophene derivatives. These reactions are fundamental in creating a diverse array of thiophene-based molecules with potential applications in medicinal chemistry and material science .
Mécanisme D'action
Target of Action
Methyl 3-(thiophen-2-yl)propanoate, also known as methyl 3-thiophen-2-ylpropanoate, is primarily used in the production of (S)-duloxetine , a blockbuster antidepressant drug . The primary target of this compound is the serotonin and norepinephrine reuptake system , which plays a crucial role in mood regulation and pain perception .
Mode of Action
The compound is reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine . This reaction exhibits excellent enantioselectivity .
Biochemical Pathways
The compound is involved in the bioreduction pathway that leads to the production of (S)-duloxetine . This pathway involves the reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide , which can be further converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine, the immediate precursor of duloxetine .
Result of Action
The result of the action of Methyl 3-(thiophen-2-yl)propanoate is the production of (S)-duloxetine , a drug used for systemic therapy that affects the body as a whole . Duloxetine is used to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain, including lower back pain and osteoarthritis .
Action Environment
The action of Methyl 3-(thiophen-2-yl)propanoate is influenced by environmental factors such as temperature and substrate concentration . For example, the enantioselectivity of the bioreduction reaction diminishes with 35–40 g substrate/l, while at 30 g/l the product reaches >99.5% ee . This indicates that little substrate inhibition occurs at this concentration
Propriétés
IUPAC Name |
methyl 3-thiophen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRJLXKHMURIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340664 | |
| Record name | Methyl 3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(thiophen-2-yl)propanoate | |
CAS RN |
16862-05-8 | |
| Record name | Methyl 3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)
